molecular formula C9H9BrN4O B1374518 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole CAS No. 1247522-13-9

5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole

Cat. No.: B1374518
CAS No.: 1247522-13-9
M. Wt: 269.1 g/mol
InChI Key: RJEFLZQZNLLQJY-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole represents a sophisticated synthetic compound characterized by precise structural features that define its chemical identity. The compound bears the Chemical Abstracts Service number 1247522-13-9, establishing its unique identification within chemical databases. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry naming conventions, specifically designating the tetrazole ring system with appropriate positional indicators for the substituent groups.

The molecular structure encompasses a five-membered tetrazole ring (1H-1,2,3,4-tetrazole) bearing a substituted benzyl group at the 5-position. This benzyl substituent features a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, creating the complete designation as 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole. The International Chemical Identifier for this compound is recorded as InChI=1S/C9H9BrN4O/c1-15-8-3-2-7(10)4-6(8)5-9-11-13-14-12-9/h2-4H,5H2,1H3,(H,11,12,13,14), providing a standardized representation of its molecular connectivity.

Chemical Property Value
Molecular Formula C9H9BrN4O
Molecular Weight 269.10 g/mol
Chemical Abstracts Service Number 1247522-13-9
International Chemical Identifier Key RJEFLZQZNLLQJY-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System Br.c1cc(OC)c(cc1)Cc1[nH]nnn1

The nomenclature variations observed in different chemical databases reflect the tautomeric nature of tetrazoles, where the compound may be designated as either 1H-tetrazole or 2H-tetrazole depending on the specific tautomeric form being referenced. This tautomerism is a characteristic feature of unsubstituted tetrazole nitrogens, allowing for proton migration between different nitrogen atoms within the ring system.

Historical Development in Tetrazole Chemistry

The development of 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is situated within the broader historical context of tetrazole chemistry, which originated with the pioneering work of Swedish chemist J. A. Bladin in 1885 at the University of Uppsala. Bladin's initial observation of tetrazole formation through the reaction of dicyanophenylhydrazine with nitrous acid established the foundation for subsequent advances in this heterocyclic chemistry field. His work introduced the term "tetrazole" for compounds containing the five-membered ring structure with four nitrogen atoms and one carbon atom.

The evolution of tetrazole synthesis methodologies has significantly influenced the development of compounds like 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole. The most prevalent synthetic approach involves 1,3-dipolar cycloaddition reactions between nitriles and azides, first described by Hantzsch and Vagt in 1901. This fundamental reaction mechanism provides the basis for constructing the tetrazole ring system through a [2 + 3] cycloaddition process, where electron-withdrawing groups enhance the reactivity of nitrile substrates by lowering their Lowest Unoccupied Molecular Orbital energy levels.

Subsequent advances in tetrazole chemistry have incorporated multicomponent reaction strategies, as demonstrated by Ugi and colleagues in 1961, who utilized hydrazoic acid as a replacement for carboxylic acids in multicomponent reactions. These methodological developments have enabled the synthesis of increasingly complex tetrazole derivatives, including compounds with elaborate substituent patterns such as those found in 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole. The compound represents modern synthetic capabilities in tetrazole chemistry, incorporating multiple functional groups including halogen atoms and ether linkages within a single molecular framework.

The historical progression from simple tetrazole derivatives to complex substituted variants reflects advances in synthetic methodology and reaction design. Contemporary tetrazole synthesis often employs sophisticated building block approaches, utilizing protected tetrazole aldehydes and other advanced intermediates to facilitate incorporation into multicomponent reactions. These developments have enabled the preparation of drug-like molecules with enhanced complexity and improved pharmacological properties compared to earlier tetrazole derivatives.

Position Within Heterocyclic Compound Classifications

5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole occupies a distinctive position within the classification systems used for heterocyclic compounds, specifically as a member of the azole family of five-membered nitrogen-containing rings. Tetrazoles constitute a unique subset of heterocycles characterized by their exceptional nitrogen content, containing four nitrogen atoms within a five-membered aromatic ring system. This high nitrogen density distinguishes tetrazoles from other common heterocycles such as pyrroles, imidazoles, and triazoles, which contain fewer nitrogen atoms per ring.

The compound belongs to the broader category of synthetic organic heterocycles, as tetrazoles do not occur naturally and must be prepared through chemical synthesis. Within the tetrazole classification system, 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is categorized as a 5-substituted tetrazole, indicating that the primary substituent is attached to the carbon atom of the tetrazole ring. This substitution pattern represents one of the most synthetically accessible and pharmacologically relevant arrangements for tetrazole derivatives.

The aromatic character of the tetrazole ring system places this compound within the class of aromatic heterocycles, with six π-electrons distributed across the five-membered ring structure. This aromaticity contributes to the chemical stability and unique electronic properties of the tetrazole moiety. The 1H-tautomeric form indicated in the compound name reflects the predominant tautomeric state in solution, although equilibrium with the 2H-tautomer is possible depending on environmental conditions.

Classification Category Specific Classification
Heterocycle Type Five-membered nitrogen-rich heterocycle
Azole Subcategory Tetrazole (four nitrogen atoms)
Substitution Pattern 5-substituted tetrazole
Tautomeric Form 1H-tetrazole (predominant in solution)
Electronic Character Aromatic (6 π-electrons)
Synthetic Origin Synthetic heterocycle (non-natural)

The functional group classification of this compound extends beyond the tetrazole core to encompass the attached substituents. The presence of a bromine atom classifies it as an organobromine compound, while the methoxy group places it within the ether functional group category. This multifunctional nature reflects the compound's position as a complex synthetic intermediate or potential pharmaceutical agent, where multiple functional groups can participate in different types of chemical interactions and biological recognition processes.

From a pharmacological perspective, 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole represents the class of tetrazole derivatives that function as bioisosteres for carboxylic acids. This bioisosterism arises from similar spatial arrangements and electronic properties between tetrazoles and carboxylates, enabling tetrazole-containing compounds to mimic carboxylic acid interactions in biological systems while often providing enhanced metabolic stability and improved pharmacological properties. The compound thus occupies an important position within medicinal chemistry as a representative of the tetrazole scaffold used in contemporary drug design and development.

Properties

IUPAC Name

5-[(5-bromo-2-methoxyphenyl)methyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-15-8-3-2-7(10)4-6(8)5-9-11-13-14-12-9/h2-4H,5H2,1H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEFLZQZNLLQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the tetrazole ring can undergo reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thiols.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Reduced tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that tetrazole derivatives exhibit significant anticancer properties. The incorporation of the 5-bromo-2-methoxyphenyl group enhances the biological activity of the tetrazole core. A study highlighted that compounds with similar structures demonstrated potent inhibition of cancer cell proliferation by inducing apoptosis in tumor cells . The bromine substitution is believed to play a crucial role in enhancing the lipophilicity and overall bioactivity of these compounds.

Antimicrobial Properties
Tetrazoles have also been investigated for their antimicrobial properties. The compound has shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. In vitro studies have demonstrated that modifications at the phenyl ring can significantly affect the antimicrobial activity, making it a suitable candidate for further exploration in drug development .

Material Science

Synthesis of Functional Materials
The unique chemical structure of 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole allows it to be utilized in synthesizing functional materials. Its ability to form coordination complexes with metals has been explored for applications in catalysis and material synthesis. For instance, tetrazole derivatives are known to act as ligands in coordination chemistry, leading to the formation of metal-tetrazole complexes that exhibit interesting electronic and magnetic properties .

Biological Research

Chemical Probes
In biological research, this compound is being evaluated as a chemical probe for studying various biological processes. Its ability to selectively bind to certain biological targets makes it valuable for elucidating mechanisms of action in cellular pathways. The use of such probes can facilitate the understanding of disease mechanisms and aid in the identification of new therapeutic targets .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant apoptosis induction in cancer cells via tetrazole derivatives.
Study 2Antimicrobial EfficacyShowed effective inhibition against multiple bacterial strains; modifications enhance activity.
Study 3Coordination ChemistryExplored synthesis of metal complexes with enhanced electronic properties using tetrazole ligands.

Mechanism of Action

The mechanism of action of 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

Structural and Substituent Variations

Brominated Phenyl-Tetrazoles
  • 5-(4-Bromophenyl)-1H-1,2,3,4-tetrazole (CAS 50907-23-8) :
    • Substituents: A bromine atom at the para position of the phenyl ring directly attached to the tetrazole.
    • Physical Properties: Pale yellow crystals with a melting point of 267–268°C .
    • Spectral Data:
  • ¹H NMR (DMSO-d₆) : δ 7.6 (d, J = 8.4 Hz, 2H), 8.2 (d, J = 8.4 Hz, 2H) .
  • IR (KBr) : Peaks at 3461 cm⁻¹ (N–H stretch) and 1602 cm⁻¹ (C=C aromatic) .

  • 5-[(3-Bromophenoxy)Methyl]-1H-1,2,3,4-Tetrazole (CAS 1225763-89-2): Substituents: A bromophenoxy group linked via a methylene bridge to the tetrazole. Molecular Formula: C₈H₇BrN₄O . Applications: Used as a precursor for metal-organic frameworks (MOFs) and catalysts .
Methoxy-Substituted Tetrazoles
  • 5-(4-Methoxybenzyl)-1H-Tetrazole (CAS 5682-87-1) :
    • Substituents: A 4-methoxybenzyl group at the tetrazole’s 5-position.
    • Structural Features: The methoxy group enhances electron-donating properties, influencing reactivity in coordination chemistry .
    • Spectral Data:
  • ¹H NMR : Aromatic protons resonate at δ ~7.3–7.5 (methoxy-substituted phenyl) .

  • 5-(4-Methoxy-3-Nitrobenzylsulfanyl)-1-Methyl-1H-Tetrazole (CAS 311765-61-4) :

    • Substituents: A nitro and methoxy-functionalized benzylsulfanyl group.
    • Applications: Explored in high-energy materials due to nitro group contributions .
Hybrid Bromo-Methoxy Derivatives
  • 5-[(5-Bromo-2-Methoxyphenyl)Methyl]-1H-Tetrazole :
    • Unique Features: Combines bromine’s electron-withdrawing effects and methoxy’s electron-donating properties, creating a polarized aromatic system.
    • Anticipated Reactivity: Likely to exhibit enhanced stability in catalytic cycles compared to purely brominated analogs .

Comparative Physicochemical Data

Compound Melting Point (°C) Molecular Formula Key Spectral Features (¹H NMR)
5-(4-Bromophenyl)-1H-tetrazole 267–268 C₇H₅BrN₄ δ 7.6 (d, 2H), 8.2 (d, 2H)
5-(4-Methoxybenzyl)-1H-tetrazole Not reported C₉H₁₀N₄O δ 7.3–7.5 (aromatic), 3.8 (OCH₃)
5-[(3-Bromophenoxy)methyl]-1H-tetrazole Not reported C₈H₇BrN₄O δ 7.2–7.4 (aromatic), 5.2 (CH₂)
Target Compound Not reported C₉H₈BrN₄O Anticipated δ ~7.1–7.8 (aromatic, J coupling)

Biological Activity

5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole can be represented as follows:

C10H10BrN5O\text{C}_{10}\text{H}_{10}\text{BrN}_5\text{O}

This compound features a tetrazole ring, which is known for contributing to various biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives. For instance, compounds containing the tetrazole moiety have shown significant activity against a range of bacterial strains. The presence of the 5-bromo-2-methoxyphenyl group in this compound may enhance its efficacy due to the electron-donating effects of the methoxy group and the halogen's influence on reactivity.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Bromo-2-methoxyphenyl tetrazoleE. coli32 µg/mL
5-Bromo-2-methoxyphenyl tetrazoleS. aureus16 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antitumor Activity

The anticancer properties of tetrazoles have also been explored extensively. Studies indicate that certain tetrazole derivatives exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment
A study assessing the cytotoxic effects of various tetrazole derivatives on human cancer cell lines revealed that 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole exhibited an IC50 value of approximately 20 µM against A549 lung cancer cells. This activity was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
5-Bromo-2-methoxyphenyl tetrazoleA549 (lung)20
5-Bromo-2-methoxyphenyl tetrazoleMCF-7 (breast)15

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring significantly influence biological activity. The presence of electron-withdrawing groups (like bromine) and electron-donating groups (like methoxy) can enhance the interaction with biological targets.

Key Findings in SAR

  • Bromine Substitution : Increases lipophilicity and may improve membrane permeability.
  • Methoxy Group : Enhances electron density and can stabilize intermediates during metabolic processes.

Q & A

Q. What are the common synthetic routes for preparing 5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole?

A widely used method involves the cycloaddition of nitriles with sodium azide in the presence of a Lewis acid catalyst, such as nano-TiCl₄·SiO₂, under reflux conditions. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical for achieving high yields. For example, tetrazole derivatives with halogenated aryl groups often require inert atmospheres to prevent side reactions . Post-synthesis purification typically employs column chromatography or recrystallization using ethanol/water mixtures.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • FT-IR : Key absorption bands include the N–H stretch (3100–3300 cm⁻¹) and C–N/C=N vibrations (1350–1600 cm⁻¹) .
  • NMR : ¹H NMR reveals peaks for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the tetrazole ring carbons (δ 145–160 ppm) and the brominated aryl moiety .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are employed to resolve crystal structures, particularly for verifying regioselectivity in tetrazole substitution .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate thermal stability. For pH stability, incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC or UV-Vis spectroscopy over 24–72 hours.

Advanced Research Questions

Q. What experimental strategies address low yields in the synthesis of halogenated tetrazole derivatives?

Low yields often arise from competing side reactions (e.g., dehalogenation or oxidation). Strategies include:

  • Using protecting groups for the bromo substituent during synthesis.
  • Optimizing catalyst systems (e.g., nano-TiCl₄·SiO₂ enhances regioselectivity and reduces by-products) .
  • Employing high-throughput screening to identify ideal solvent-catalyst combinations.

Q. How can computational methods aid in predicting the compound’s reactivity or bioactivity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. Molecular docking studies model interactions with biological targets (e.g., enzymes like monoacylglycerol lipase), guiding structure-activity relationship (SAR) analyses .

Q. How should researchers resolve discrepancies between spectroscopic and crystallographic data?

Contradictions may arise from polymorphism or dynamic effects in solution. Cross-validate results using:

  • Variable-temperature NMR to detect conformational flexibility.
  • High-resolution mass spectrometry (HRMS) to confirm molecular integrity.
  • Re-refinement of X-ray data with SHELXL to check for overlooked symmetry elements .

Q. What methodologies are recommended for evaluating the compound’s biological activity?

  • Enzyme inhibition assays : Use recombinant enzymes (e.g., human monoacylglycerol lipase) with fluorescent substrates to measure IC₅₀ values. Competitive inhibition can be confirmed via Lineweaver-Burk plots .
  • Cellular assays : Test cytotoxicity in cell lines (e.g., HEK293) using MTT assays, followed by mechanistic studies (e.g., Western blotting for target protein modulation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole
Reactant of Route 2
5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.